molecular formula C20H23N5O4 B12722500 6H-Pyrazolo(4,5,1-de)acridin-6-one, 5-((3-aminopropyl)amino)-7,10-dihydroxy-2-(((2-hydroxyethyl)amino)methyl)- CAS No. 142853-45-0

6H-Pyrazolo(4,5,1-de)acridin-6-one, 5-((3-aminopropyl)amino)-7,10-dihydroxy-2-(((2-hydroxyethyl)amino)methyl)-

Cat. No.: B12722500
CAS No.: 142853-45-0
M. Wt: 397.4 g/mol
InChI Key: FCICFROYDORKPW-UHFFFAOYSA-N
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Description

KW-2170 free base, chemically known as 5-(3-aminopropyl)amino-7,10-dihydroxy-2-[(2-hydroxyethyl)aminomethyl]-6H-pyrazolo[4,5,l-de]acridin-6-one dihydrochloride, is a pyrazoloacridone derivative. This compound was designed and synthesized for its planar molecular structure and stereospecific interaction with DNA. It exhibits antitumor activity primarily through DNA intercalation and topoisomerase II-mediated DNA cleavage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KW-2170 involves several key steps:

    Copper-catalyzed arylation: 3-methyl-6-nitroindazole is reacted with 2-bromo-6-methoxybenzoic acid to form an intermediate.

    Reduction: The nitro group of the intermediate is reduced using hydrazine hydrate in the presence of palladium on carbon.

    Intramolecular cyclization: The resulting carboxylic acid undergoes cyclization in hot polyphosphoric acid to form the pyrazoloacridine system.

    Sandmeyer reaction: The amino group is converted to a bromide.

    Methyl ether cleavage: The bromide is treated with hydrobromic acid in hot acetic acid to yield a phenol.

    Bromination: The phenol is brominated with elemental bromine at low temperature.

    Formylation: A formyl group is introduced using dichloromethyl methyl ether and titanium tetrachloride.

    Oxidative cleavage: The aldehyde undergoes Baeyer-Villiger rearrangement to form a diphenol compound.

    Selective acetylation and methylation: One hydroxyl group is acetylated, and the remaining hydroxyl is methylated.

    Benzylic bromination: The side-chain methyl group is brominated with N-bromosuccinimide.

    Displacement and hydrolysis: The benzylic bromide is displaced with ethanolamine, followed by hydrolysis to yield the final product.

Industrial Production Methods

The industrial production of KW-2170 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

KW-2170 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oxidative metabolites.

    Reduction: The nitro group in its intermediates can be reduced to an amino group.

    Substitution: The compound undergoes substitution reactions, such as the Sandmeyer reaction to replace an amino group with a bromide.

Common Reagents and Conditions

    Hydrazine hydrate: Used for the reduction of nitro groups.

    Palladium on carbon: Catalyst for hydrogenation reactions.

    Polyphosphoric acid: Used for intramolecular cyclization.

    Hydrobromic acid: Employed in methyl ether cleavage.

    Elemental bromine: Used for bromination reactions.

    Dichloromethyl methyl ether and titanium tetrachloride: Reagents for formylation.

    N-bromosuccinimide: Used for benzylic bromination.

Major Products

The major products formed from these reactions include various intermediates leading to the final pyrazoloacridone structure of KW-2170.

Scientific Research Applications

KW-2170 has significant applications in scientific research, particularly in the fields of:

    Chemistry: Studied for its unique chemical properties and reactions.

    Biology: Used to investigate DNA interactions and cellular responses.

    Medicine: Explored for its antitumor activity, particularly against multidrug-resistant cancer cell lines.

Mechanism of Action

KW-2170 exerts its effects primarily through DNA intercalation and topoisomerase II-mediated DNA cleavage. This interaction inhibits DNA synthesis, leading to antitumor activity. The compound targets DNA and topoisomerase II, disrupting the replication process and inducing cell death in cancer cells .

Comparison with Similar Compounds

KW-2170 is compared with other similar compounds such as:

List of Similar Compounds

  • Doxorubicin
  • Losoxantrone
  • Vincristine

KW-2170 stands out due to its unique structure and reduced cardiotoxicity, making it a promising candidate for further research and development in cancer therapy.

Biological Activity

The compound 2-(Diethylamino)ethanol; morpholine; octadecanoic acid is a complex organic molecule with various biological activities. This article explores its biological properties, mechanisms of action, and potential applications in scientific and medical research. The focus will be on the individual components—2-(diethylamino)ethanol, morpholine, and octadecanoic acid—and their combined effects.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Component Molecular Formula Molecular Weight
2-DiethylaminoethanolC6H15NO115.19 g/mol
MorpholineC4H9NO87.12 g/mol
Octadecanoic AcidC18H36O2284.48 g/mol
Combined Compound C28H60N2O4476.78 g/mol

1. 2-Diethylaminoethanol

2-Diethylaminoethanol is known for its role as a corrosion inhibitor and a potential therapeutic agent. Its biological activity includes:

  • Absorption and Distribution : Rapidly absorbed via oral and dermal routes, widely distributed in tissues, primarily excreted unchanged via urine .
  • Toxicity : The LD50 in rats is approximately 1320 mg/kg, with reported symptoms including dyspnea and mucous membrane irritation .
  • Metabolism : Major metabolites include diethylaminoacetic acid and diethyl-(2-hydroxyethyl)-amino-oxide .

2. Morpholine

Morpholine is a cyclic amine utilized in various industrial applications and has notable biological effects:

  • Mechanism of Action : Morpholine derivatives can act as inhibitors of certain enzymes, influencing metabolic pathways.
  • Toxicological Profile : Morpholine has shown low acute toxicity but can cause irritation to the respiratory tract and skin upon exposure .

3. Octadecanoic Acid

Also known as stearic acid, octadecanoic acid is a saturated fatty acid with significant biological relevance:

  • Biological Roles : It plays a crucial role in cellular membrane structure and function, influencing lipid metabolism and cell signaling pathways.
  • Health Implications : While generally recognized as safe, excessive intake may contribute to cardiovascular issues due to its saturated nature.

Study on Toxicity and Metabolism

A study involving the administration of 2-diethylaminoethanol to rats demonstrated that it was rapidly absorbed and metabolized, with significant concentrations found in the liver. The biological half-life was determined to be approximately 19 hours for higher doses .

Research on Morpholine Derivatives

Research has indicated that morpholine derivatives exhibit selective inhibition of certain enzymes involved in metabolic processes, suggesting potential therapeutic applications in drug development .

The mechanisms through which these compounds exert their biological effects include:

  • Enzyme Interaction : Both morpholine and diethylaminoethanol can interact with enzymes, modulating their activity which affects metabolic pathways.
  • Cell Membrane Interaction : Octadecanoic acid influences membrane fluidity and integrity, impacting cellular signaling and transport processes.

Properties

CAS No.

142853-45-0

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

IUPAC Name

10-(3-aminopropylamino)-3,8-dihydroxy-14-[(2-hydroxyethylamino)methyl]-1,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one

InChI

InChI=1S/C20H23N5O4/c21-6-1-7-23-12-3-2-11-13(10-22-8-9-26)24-25-18(11)16(12)20(29)17-14(27)4-5-15(28)19(17)25/h2-5,22-23,26,28-29H,1,6-10,21H2

InChI Key

FCICFROYDORKPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C3=C1C(=NN3C4=C(C=CC(=O)C4=C2O)O)CNCCO)NCCCN

Origin of Product

United States

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